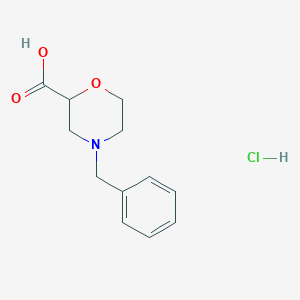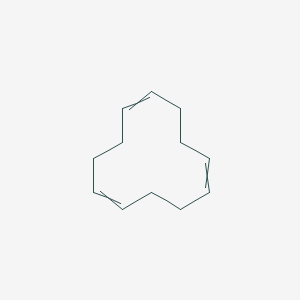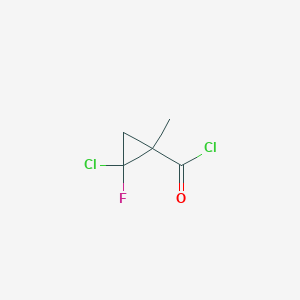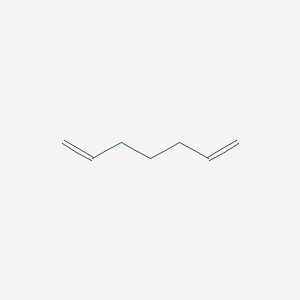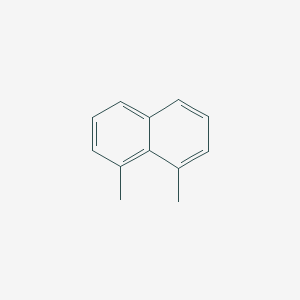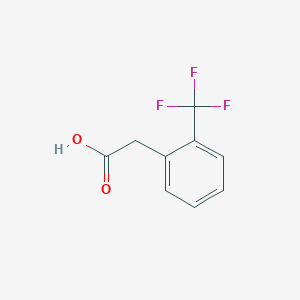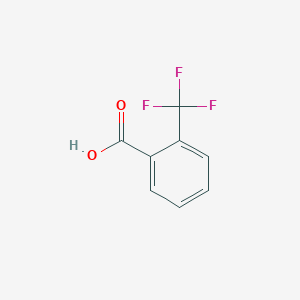
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin receptor antagonists and has been investigated for its ability to modulate the activity of serotonin receptors in the brain.
Mechanism of Action
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that acts on the 5-HT2A and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and other behavioral functions. By blocking these receptors, Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- modulates the activity of serotonin in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that it increases the levels of dopamine and norepinephrine in the prefrontal cortex, which are involved in the regulation of mood and anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 5-HT2A and 5-HT2C receptors, which allows for more precise modulation of serotonin activity in the brain. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One direction is the investigation of its potential therapeutic applications in other areas, such as schizophrenia and bipolar disorder. Another direction is the development of more potent and selective serotonin receptor antagonists based on the structure of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. Additionally, further studies are needed to elucidate the precise mechanisms of action of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on other neurotransmitter systems in the brain.
Conclusion
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that has been studied for its potential therapeutic applications in depression and anxiety disorders. Its mechanism of action involves the modulation of serotonin activity in the brain through the blocking of the 5-HT2A and 5-HT2C receptors. It has several biochemical and physiological effects, including the increase of dopamine, norepinephrine, and BDNF levels in the brain. Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other areas and the development of more potent and selective serotonin receptor antagonists.
Scientific Research Applications
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential therapeutic applications in several areas. One of the main areas of research has been its potential use in the treatment of depression and anxiety disorders. Studies have shown that Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these disorders.
properties
CAS RN |
138112-82-0 |
|---|---|
Product Name |
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H20ClNO2/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-11-19-17(20)6-3-10-18/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,19,20) |
InChI Key |
UFSCDJCKUMWYAM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
Other CAS RN |
138112-82-0 |
synonyms |
N-(2-(7-Methoxynaphth-1-yl)ethyl)-4-chlorobutyramide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


